C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine
Brand Name: Vulcanchem
CAS No.: 835886-98-1
VCID: VC7152544
InChI: InChI=1S/C13H20N2/c1-11(13-5-3-2-4-6-13)15-8-7-12(9-14)10-15/h2-6,11-12H,7-10,14H2,1H3
SMILES: CC(C1=CC=CC=C1)N2CCC(C2)CN
Molecular Formula: C13H20N2
Molecular Weight: 204.317

C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine

CAS No.: 835886-98-1

Cat. No.: VC7152544

Molecular Formula: C13H20N2

Molecular Weight: 204.317

* For research use only. Not for human or veterinary use.

C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine - 835886-98-1

Specification

CAS No. 835886-98-1
Molecular Formula C13H20N2
Molecular Weight 204.317
IUPAC Name [1-(1-phenylethyl)pyrrolidin-3-yl]methanamine
Standard InChI InChI=1S/C13H20N2/c1-11(13-5-3-2-4-6-13)15-8-7-12(9-14)10-15/h2-6,11-12H,7-10,14H2,1H3
Standard InChI Key KNCVIVHOXNPVNM-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)N2CCC(C2)CN

Introduction

Chemical Identification and Structural Properties

Molecular Architecture

The compound’s structure combines three critical components:

  • A pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom.

  • A phenylethyl group (-CH₂-CH₂-C₆H₅) attached to the pyrrolidine nitrogen.

  • A methylamine group (-CH₂-NH₂) at the 3-position of the pyrrolidine ring.

This configuration creates a hybrid molecule with both hydrophobic (aromatic phenyl) and hydrophilic (amine) regions, enabling interactions with diverse biological targets.

Physicochemical Data

PropertyValue
IUPAC Name[1-(1-phenylethyl)pyrrolidin-3-yl]methanamine
Molecular FormulaC₁₃H₂₀N₂
Molecular Weight204.31 g/mol
SMILESCC(C1=CC=CC=C1)N2CCC(C2)CN
InChI KeyKNCVIVHOXNPVNM-UHFFFAOYSA-N

The SMILES notation and InChI Key provide unambiguous representations for database searches and computational modeling .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesKnown Applications
PhenylethylamineLacks pyrrolidine ringNeurotransmitter precursor
N-MethylpyrrolidineNo phenylethyl substituentSolvent, catalyst
BenzphetamineLarger aromatic systemAppetite suppressant

C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine distinguishes itself through balanced lipophilicity and conformational rigidity, potentially enhancing blood-brain barrier penetration compared to simpler amines .

Future Directions and Challenges

Research Gaps

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are absent.

  • Target Identification: High-throughput screening to map receptor/ligand interactions.

  • Toxicological Assessment: Acute and chronic toxicity evaluations.

Synthetic Optimization

Developing scalable routes (e.g., continuous-flow synthesis) could enhance accessibility for preclinical studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator